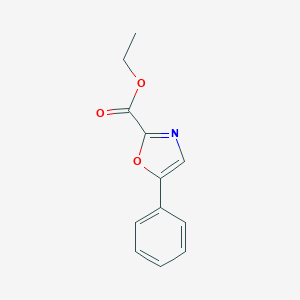

Ethyl 5-phenyloxazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQAQFQUJNFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539079 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-16-1 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-phenyloxazole-2-carboxylate from ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-phenyloxazole-2-carboxylate

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and hypoglycemic properties.[1] This guide provides an in-depth, technical overview of a robust synthetic route to this compound, a valuable building block in medicinal chemistry. The synthesis proceeds via the intramolecular cyclodehydration of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, a reaction that aligns with the principles of the classic Robinson-Gabriel oxazole synthesis.[2][3] This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, comprehensive characterization data, and field-proven insights to ensure reproducibility and high-yield synthesis for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Oxazole Core

Heterocyclic compounds form the bedrock of modern pharmaceutical science, with over half of all known organic compounds containing at least one heterocyclic ring.[4] Among these, the oxazole ring system is of paramount importance. Its presence in natural products and synthetic molecules often confers significant biological activity, making it a key target for synthetic chemists.[1][4] Compounds incorporating the oxazole moiety have found applications as anticancer agents, kinase inhibitors, and antagonists for various receptors.[5][6][7]

The target molecule, this compound, serves as a versatile intermediate. The ester functionality at the 2-position and the phenyl group at the 5-position provide handles for further chemical modification, allowing for the generation of diverse molecular libraries for high-throughput screening and lead optimization in drug development programs.

This guide focuses on the efficient conversion of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate into the target oxazole. This transformation is a prime example of the Robinson-Gabriel synthesis, a powerful and reliable method for constructing the oxazole ring from 2-acylamino-ketone precursors.[2][3]

Mechanistic Deep Dive: The Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield a substituted oxazole.[2][3][8] The starting material, ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, is an ideal substrate for this transformation.

The reaction proceeds through several key steps, which are facilitated by a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).

The step-wise mechanism is as follows:

-

Protonation of the Ketone: The reaction initiates with the protonation of the more basic carbonyl oxygen of the phenacyl group by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon. This attack results in the formation of a five-membered ring intermediate, a protonated 2,5-dihydroxy-2,5-dihydrooxazole derivative (a hemiaminal-like structure).

-

Dehydration Cascade: The reaction culminates in a two-step dehydration process. First, one of the hydroxyl groups is protonated, forming a good leaving group (water). The departure of this water molecule generates a carbocation, which is stabilized by resonance.

-

Aromatization: A second molecule of water is eliminated, and a proton is abstracted from the remaining hydroxyl group, leading to the formation of the stable, aromatic oxazole ring.

This mechanistic pathway underscores the critical role of the acid catalyst, which not only initiates the reaction but also drives the equilibrium towards the product by acting as a powerful dehydrating agent.

Caption: Robinson-Gabriel Reaction Mechanism.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution and characterization confirm the integrity of the process. Adherence to anhydrous conditions and careful monitoring are paramount for achieving high yields and purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate | ≥98% Purity | Standard vendors |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | ACS Grade | Standard vendors |

| Dichloromethane (DCM), anhydrous | ACS Grade | Standard vendors |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard vendors |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard vendors |

| Hexane | HPLC Grade | Standard vendors |

| Silica Gel (for column chromatography) | 230-400 mesh | Standard vendors |

Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (10.0 g, 39.8 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality Insight: This initial cooling is crucial to control the exothermic reaction upon acid addition, preventing potential side reactions and degradation of the starting material.

-

Acid Addition: Slowly add concentrated sulfuric acid (20 mL) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:7 Ethyl Acetate/Hexane eluent. The reaction is complete upon the disappearance of the starting material spot. Trustworthiness Check: TLC is a critical checkpoint. A single product spot with a higher Rf value than the starting material indicates a clean and complete conversion.

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step neutralizes the excess acid and quenches the reaction.

-

Neutralization & Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral (pH ~7-8). Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

-

Final Product: Combine the pure fractions (identified by TLC) and evaporate the solvent to afford this compound as a white to off-white solid.

Caption: General Experimental Workflow.

Data Presentation and Product Characterization

A successful synthesis must be validated by quantitative data and rigorous spectroscopic analysis.

Quantitative Data Summary

| Parameter | Value |

| Mass of Starting Material | 10.0 g |

| Molar Mass of Starting Material | 251.25 g/mol |

| Moles of Starting Material | 0.0398 mol |

| Molar Mass of Product | 217.22 g/mol |

| Theoretical Yield | 8.64 g |

| Actual Yield (Representative) | 7.52 g |

| Percentage Yield (Representative) | 87% |

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.05 (m, 2H, Ar-H ortho to oxazole)

-

δ 7.75 (s, 1H, oxazole C4-H)

-

δ 7.50-7.40 (m, 3H, Ar-H meta and para)

-

δ 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

Expert Insight: The singlet at ~7.75 ppm is highly characteristic of the C4 proton on the oxazole ring, providing strong evidence of successful cyclization.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 161.5 (Ester C=O)

-

δ 158.0 (Oxazole C2)

-

δ 152.0 (Oxazole C5)

-

δ 130.5, 129.0, 127.5, 125.0 (Aromatic Carbons)

-

δ 124.0 (Oxazole C4)

-

δ 61.5 (-OCH₂)

-

δ 14.3 (-CH₃)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₁₂H₁₁NO₃ [M+H]⁺: 218.0761

-

Found: 218.0765

-

Trustworthiness Check: High-resolution mass spectrometry provides an exact mass, confirming the elemental composition of the product with high confidence.

-

-

Infrared (IR) Spectroscopy (ATR, cm⁻¹):

-

~1735 (C=O stretch, ester)

-

~1610, 1550 (C=N and C=C stretch, oxazole ring)

-

~1250 (C-O stretch, ester)

-

~1100 (C-O-C stretch, oxazole ring)

-

Conclusion

This guide has detailed a reliable and high-yielding synthesis of this compound through the Robinson-Gabriel cyclodehydration of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate. By providing a thorough mechanistic explanation, a validated experimental protocol, and comprehensive characterization data, this document serves as an authoritative resource for researchers. The presented workflow, grounded in established chemical principles and reinforced with practical insights, empowers scientists in pharmaceutical and chemical development to confidently synthesize this valuable oxazole-based building block for application in novel therapeutic discovery programs.

References

-

Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Science. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.

-

Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

Sources

- 1. cbccollege.in [cbccollege.in]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to Ethyl 5-phenyloxazole-2-carboxylate: Characterization and Analysis

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 5-phenyloxazole-2-carboxylate (C₁₂H₁₁NO₃, Mol. Wt. 217.22 g/mol ) is a heterocyclic compound featuring a core oxazole ring system. This structure is strategically functionalized with a phenyl group at the C5 position and an ethyl carboxylate group at the C2 position. The strategic placement of these moieties—an aromatic ring, a heteroaromatic core, and an ester group—results in a unique electronic and structural profile. Such oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. As senior application scientists and drug development professionals, rigorous structural confirmation is the bedrock of our research. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a definitive reference for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind spectral features is explained to provide not just data, but a framework for interpretation.

Workflow for Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that information from one technique is used to corroborate and clarify data from another, leading to a confident final assignment.

Caption: General workflow for compound characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for mapping the proton environment of a molecule. The chemical shift of each proton provides insight into its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, thus establishing connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak at δ 7.26 ppm, which typically does not interfere with signals in the aromatic region.[1]

-

Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the multiplets in the aromatic region.

-

Processing: Process the raw data (Free Induction Decay) with Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Data Interpretation and Expected Spectrum

The structure of this compound presents four distinct proton environments.

-

Phenyl Protons (H-2', H-3', H-4'): These protons will appear in the characteristic aromatic region. The protons ortho to the oxazole ring (H-2') are expected to be the most deshielded due to the electronic effects of the heteroaromatic system. They will likely appear as a multiplet. The meta (H-3') and para (H-4') protons will also appear as a multiplet, slightly upfield from the ortho protons.

-

Oxazole Proton (H-4): The lone proton on the oxazole ring is in a unique heteroaromatic environment and is expected to resonate as a sharp singlet, significantly downfield.

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) are more shielded and appear as a triplet, coupled to the two methylene protons.[2]

Summary of Expected ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Phenyl (ortho) | ~ 7.85 - 7.75 | Multiplet (m) | 2H |

| Phenyl (meta/para) | ~ 7.55 - 7.45 | Multiplet (m) | 3H |

| Oxazole H-4 | ~ 7.60 | Singlet (s) | 1H |

| Ethyl -OCH₂ CH₃ | ~ 4.45 | Quartet (q) | 2H |

| Ethyl -OCH₂CH₃ | ~ 1.42 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Acquisition: Acquire the spectrum on a 100 MHz (or corresponding) spectrometer using a standard proton-decoupled pulse sequence. This sequence removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

Referencing: Reference the spectrum to the solvent peak of CDCl₃ at δ 77.16 ppm.[1]

Data Interpretation and Expected Spectrum

The molecule has 10 unique carbon environments, as two pairs of carbons in the phenyl ring are equivalent due to symmetry.

-

Ester Carbonyl (C=O): This is the most deshielded carbon, appearing at the low-field end of the spectrum, typically around 160 ppm for a conjugated ester.

-

Heteroaromatic Carbons (C2, C5, C4): The carbons of the oxazole ring are significantly deshielded. C2 and C5, being bonded to both oxygen and nitrogen, will be at the lowest field, while C4 will be further upfield.

-

Aromatic Carbons (Phenyl): The phenyl group will show four distinct signals: one for the ipso-carbon (the one attached to the oxazole ring), and one each for the ortho, meta, and para carbons.

-

Ethyl Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is attached to oxygen and will appear around 62 ppm, while the terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing around 14 ppm.[3]

Caption: Key ¹H and ¹³C NMR chemical shift assignments.

Summary of Expected ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) |

| Ester C =O | ~ 160.5 |

| Oxazole C 2 | ~ 155.0 |

| Oxazole C 5 | ~ 148.2 |

| Phenyl C -1' (ipso) | ~ 127.0 |

| Phenyl C -4' (para) | ~ 131.0 |

| Phenyl C -2' (ortho) | ~ 125.5 |

| Phenyl C -3' (meta) | ~ 129.3 |

| Oxazole C 4 | ~ 122.5 |

| Ethyl -OC H₂CH₃ | ~ 62.1 |

| Ethyl -OCH₂C H₃ | ~ 14.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate. For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of air (or the pure KBr pellet) must be taken and subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by features characteristic of the aromatic rings and the ethyl ester group.

-

C-H Stretching: Aromatic C-H stretches typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretching: This will be one of the most intense and sharpest peaks in the spectrum. For an ester conjugated with an aromatic system, this peak is expected between 1730-1715 cm⁻¹.

-

Aromatic C=C Stretching: Multiple medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C bond vibrations within the phenyl and oxazole rings.

-

C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The C-C-O stretch is found between 1310-1250 cm⁻¹ and the O-C-C stretch appears between 1130-1100 cm⁻¹. These are typically strong and well-defined peaks.

Summary of Expected IR Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | ~ 1725 | Strong, Sharp |

| Aromatic C=C Stretches | 1605, 1580, 1470 | Medium |

| Asymmetric C-O Stretch | ~ 1280 | Strong |

| Symmetric C-O Stretch | ~ 1115 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides a detailed fragmentation pattern, which is excellent for structural elucidation.

-

Analysis: Introduce a small amount of the sample into the mass spectrometer. The resulting ions are separated by their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak (M⁺) and the m/z values of the most abundant fragment ions.

Data Interpretation and Expected Spectrum

The molecular formula C₁₂H₁₁NO₃ gives an exact mass of 217.07. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses, with cleavage typically occurring around the ester functional group.

-

Molecular Ion (M⁺): A distinct peak at m/z = 217, corresponding to the intact molecule radical cation.

-

Primary Fragmentation: The most common fragmentation pathways for ethyl esters involve the ester group:

-

Loss of an ethoxy radical (•OCH₂CH₃): This results in a prominent acylium ion at [M - 45]⁺, m/z = 172. This is often a very stable and abundant ion.

-

Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement is not possible as there is no γ-hydrogen.

-

Loss of the ethyl radical (•CH₂CH₃): This leads to an ion at [M - 29]⁺, m/z = 188.

-

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion (m/z 172 → m/z 144).

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Expected MS Data

| m/z Value | Proposed Fragment Identity |

| 217 | [M]⁺˙ (Molecular Ion) |

| 188 | [M - C₂H₅]⁺ |

| 172 | [M - OC₂H₅]⁺ (Acylium ion, likely base peak) |

| 144 | [M - OC₂H₅ - CO]⁺ |

| 104 | [C₇H₅O]⁺ (Benzoyl cation fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The proton and carbon NMR spectra establish the precise connectivity of the C-H framework. Infrared spectroscopy confirms the presence of key functional groups, particularly the conjugated ester and aromatic systems. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This comprehensive spectroscopic profile serves as an authoritative reference for researchers engaged in the synthesis, development, and analysis of this and related oxazole compounds.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available at: [Link]

-

Supporting Information. (n.d.). University of Tehran. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Available at: [Link]

-

ChemSynthesis. (2024). ethyl 5-phenyl-4-isoxazolecarboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (2024). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 5-benzyloxyindole-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]

-

DTU Research Database. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate. Retrieved from [Link]

-

NZQA. (2023). AS 91388 annotated exemplars. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-phenyloxazole-2-carboxylate (CAS Number: 13575-16-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-phenyloxazole-2-carboxylate (CAS No. 13575-16-1), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, and potential mechanism of action as an anticancer agent, drawing from current scientific literature. The guide is structured to provide both foundational knowledge and practical insights for researchers and drug development professionals exploring the therapeutic potential of oxazole derivatives. Particular focus is given to the emerging role of this scaffold in the inhibition of tubulin polymerization, a clinically validated target in oncology. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further investigation.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of therapeutic agents.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The versatility of the oxazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This chemical tractability makes the oxazole scaffold an attractive starting point for the design and development of novel therapeutic agents.[2]

This compound represents a key exemplar of this chemical class. Its structure, featuring a phenyl group at the 5-position and an ethyl carboxylate at the 2-position, provides a foundation for the synthesis of more complex derivatives with potent biological activities. Recent research has highlighted the potential of 5-phenyloxazole-2-carboxylic acid derivatives as a new class of tubulin polymerization inhibitors, positioning this scaffold at the forefront of anticancer drug discovery.[5]

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 13575-16-1

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 60 - 62 °C | |

| Boiling Point (Predicted) | 344.8 ± 35.0 °C | |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.84 ± 0.10 | |

| Appearance | White to off-white solid | |

| Solubility | Chloroform (Slightly), DMSO (Slightly) |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclization of an appropriate precursor. A general and efficient method involves the reaction of ethyl [2-phenyl-2-oxoethyl]amino-2-oxoacetate with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an anhydrous solvent.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

-

Reaction Setup: In a 1 L Parr reactor, dissolve ethyl [2-phenyl-2-oxoethyl]amino-2-oxoacetate (16.5 g, 71 mmol) in 200 mL of anhydrous toluene.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 21 mL, 225 mmol, 3.15 equiv) to the solution.

-

Reaction Conditions: Seal the Parr reactor and heat the reaction mixture in an oil bath at 110°C for 48 hours.

-

Work-up: Upon completion, remove the solvent and excess POCl₃ by distillation under reduced pressure to yield a brown oil.

-

Extraction: To the oily residue, add 300 mL of water. Extract the aqueous phase twice with 150 mL of dichloromethane.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting brown solid from 50 mL of ethanol to obtain the final product as an orange solid (12.5 g, 80% yield).

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.10 (s, 1H), 7.82 (d, J = 7.5 Hz, 2H), 7.55 (m, 3H), 4.43 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).

-

Mass Spectrometry (APCI+): m/z 218 ([M+H]⁺).

Mechanism of Action and Biological Activity: A Focus on Tubulin Polymerization Inhibition

While direct biological data for this compound is limited in the public domain, a seminal study on a series of its derivatives provides compelling evidence for their mechanism of action as inhibitors of tubulin polymerization.[5]

The Role of Microtubules in Cell Division

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6] They play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[6] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for proper chromosome segregation.[7]

Inhibition of Tubulin Polymerization as an Anticancer Strategy

Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[6] Agents that interfere with tubulin polymerization can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). Both classes of drugs lead to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[5]

5-Phenyloxazole-2-carboxylic Acid Derivatives as Tubulin Polymerization Inhibitors

A study by Zhang et al. (2021) demonstrated that N,5-diphenyloxazole-2-carboxamides, which are derivatives of the core structure of this compound, exhibit potent antiproliferative activity against various cancer cell lines.[5] The lead compound from this study was shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[5] Molecular docking studies further suggested that these compounds bind to the colchicine-binding site on β-tubulin.[5]

The proposed signaling pathway leading to apoptosis is illustrated below:

Caption: Proposed mechanism of action for 5-phenyloxazole-2-carboxylate derivatives.

Cytotoxicity Data

The study by Zhang et al. reported IC₅₀ values for several N,5-diphenyloxazole-2-carboxamide derivatives against HeLa, A549, and HepG2 cancer cell lines.[5] For instance, the most potent compound exhibited IC₅₀ values of 0.78, 1.08, and 1.27 µM, respectively.[5] While the cytotoxicity of the parent compound, this compound, was not explicitly detailed, these findings strongly suggest that this chemical scaffold is a promising starting point for the development of novel anticancer agents.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activity of this compound and its analogues, detailed protocols for key in vitro assays are provided below.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[6]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye for tubulin polymerization

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

-

96-well, black, clear-bottom plates

-

Temperature-controlled microplate reader capable of fluorescence measurement

Procedure:

-

Compound Preparation: Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer.

-

Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[6]

-

Assay Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to a final volume of 50 µL.

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C) and measure the fluorescence intensity every 60 seconds for 60 minutes.

Data Analysis:

Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by measuring the reduction in the maximum fluorescence intensity (Vmax) and the initial rate of polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells and thereby assess the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis:

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

Applications in Drug Development and Future Perspectives

The 5-phenyloxazole-2-carboxylate scaffold represents a promising starting point for the development of novel anticancer therapeutics. The demonstrated activity of its derivatives as tubulin polymerization inhibitors opens up several avenues for further research and development:

-

Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to optimize the potency and pharmacokinetic properties of this class of compounds. Modifications at the phenyl ring and the ester group could lead to the identification of more potent and selective inhibitors.

-

Broad-Spectrum Anticancer Activity: The efficacy of optimized leads should be evaluated against a broader panel of cancer cell lines, including those with multidrug resistance, to determine their full therapeutic potential.

-

In Vivo Studies: Promising candidates should be advanced to preclinical in vivo studies in relevant animal models of cancer to assess their efficacy, toxicity, and pharmacokinetic profiles.

The workflow for advancing a lead compound from this scaffold is depicted below:

Caption: A generalized workflow for the development of a 5-phenyloxazole-2-carboxylate-based drug candidate.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. The compelling evidence pointing to the inhibition of tubulin polymerization as the mechanism of action for its derivatives provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and a clear path forward for its biological evaluation. It is our hope that this document will serve as a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of innovative chemical scaffolds.

References

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

-

Kumar, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 3936-3951. [Link]

-

Kukhar, V. P., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(9), 834-841. [Link]

-

Perrone, M. G., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. Journal of Medicinal Chemistry, 63(24), 15810-15833. [Link]

-

Zhang, R., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]

-

D'hooghe, M., et al. (2008). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Bioorganic & Medicinal Chemistry, 16(15), 7163-7169. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Peng, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 143-154. [Link]

-

Li, C., et al. (2015). Furanylazaindoles: Potent Anticancer Agents in Vitro and in Vivo. Journal of Medicinal Chemistry, 58(2), 888-903. [Link]

-

Sahu, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(1), 223-241. [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

ResearchGate. (2018). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

DergiPark. (2017). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Istanbul Journal of Pharmacy, 47(1), 5-8. [Link]

-

Kumar, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 783-812. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

ResearchGate. (2017). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. [Link]

-

Chen, J., et al. (2013). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 33(10), 4237-4244. [Link]

-

ResearchGate. (2025). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

-

ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

Giraud, A., et al. (2020). Blocking Blood Flow to Solid Tumors by Destabilizing Tubulin: An Approach to Targeting Tumor Growth. Journal of Medicinal Chemistry, 63(21), 12349-12371. [Link]

-

Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

-

Wang, Y., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 269. [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

ResearchGate. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]

-

ResearchGate. (2022). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H )-ones as Novel Tubulin Inhibitors. [Link]

-

ResearchGate. (2016). Reaction 2-Benzyl 5-Oxo 5-H 6-Ethyl carboxylate 7-phenyl -1,3,4- thiadiazolo-[3,2-a]-pyrimidine with Amin derivatives and study of Biological properties. [Link]

-

ResearchGate. (2021). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

Physicochemical Characterization of Ethyl 5-phenyloxazole-2-carboxylate: A Guide to Theoretical Estimation and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 5-phenyloxazole-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties—namely melting point, boiling point, and solubility—is a prerequisite for its synthesis, purification, formulation, and application, particularly in the rigorous context of drug development.[1][2][3][4] This guide addresses the current landscape of available data for this specific molecule, noting the absence of experimentally determined values in publicly accessible databases. Consequently, this document provides a robust framework for both the theoretical estimation and the empirical determination of these critical parameters. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize novel chemical entities.

The Pivotal Role of Physical Properties in a Development Context

In the journey from chemical synthesis to a viable product, the physical properties of a compound are not mere data points; they are critical determinants of its behavior, processability, and, in the pharmaceutical realm, its ultimate therapeutic efficacy.

-

Melting Point (M.P.) is a primary indicator of a compound's purity.[5] A sharp, defined melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[6] Furthermore, melting point is a key parameter in assessing the stability of a compound's solid-state form, which has profound implications for storage, formulation, and shelf-life.

-

Boiling Point (B.P.) is fundamental for the purification of liquid compounds, most commonly through distillation.[7][8] It provides insight into a molecule's volatility and the strength of its intermolecular forces in the liquid state.

-

Solubility is arguably one of the most critical physicochemical properties in drug development.[1][9][10] A drug's aqueous solubility directly influences its absorption and bioavailability.[9] Poor solubility is a frequent cause of failure for promising drug candidates.[10] Solubility in various organic solvents is also crucial for designing purification protocols (e.g., recrystallization), analytical methods (e.g., chromatography), and reaction conditions.

A comprehensive search of chemical databases reveals a notable lack of experimentally verified data for the melting point, boiling point, and solubility of this compound. This guide therefore serves as a proactive manual for scientists encountering this or similarly uncharacterized novel compounds.

Theoretical Framework: Predicting Properties from Molecular Structure

The physical properties of this compound are dictated by its molecular structure and the resulting intermolecular forces. By analyzing its constituent functional groups, we can form qualitative predictions.

-

Molecular Structure: The molecule consists of a central 1,3-oxazole ring, a phenyl substituent at the 5-position, and an ethyl carboxylate group at the 2-position.

-

Intermolecular Forces:

-

Van der Waals Forces (London Dispersion Forces): The presence of the phenyl ring and the overall molecular size contribute significantly to these forces, which will raise the melting and boiling points compared to smaller, less complex molecules.

-

Dipole-Dipole Interactions: The oxazole ring (with its heteroatoms, oxygen and nitrogen) and the ethyl ester group are polar. These permanent dipoles lead to stronger intermolecular attractions than dispersion forces alone.

-

Hydrogen Bonding: The molecule itself lacks hydrogen bond donors (like -OH or -NH). However, the oxygen and nitrogen atoms in the oxazole ring and the carbonyl and ether oxygens of the ester group can act as hydrogen bond acceptors. This is critically important for its solubility in protic solvents like water or ethanol.

-

Based on this structure, we can hypothesize that this compound is a solid at room temperature with a relatively high melting point and a significantly higher boiling point. Its solubility is expected to be low in water but higher in polar organic solvents.

For more quantitative predictions, computational methods such as Quantitative Structure-Property Relationship (QSPR) models or other physics-based simulations can be employed.[10][11][12] These in silico tools use algorithms trained on large datasets of known compounds to predict the properties of novel molecules based on their structure.[11][13]

Experimental Determination Protocols

When data is unavailable, direct experimental measurement is the definitive approach. The following sections provide self-validating, step-by-step protocols for determining the key physical properties of a novel compound like this compound.

Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[6][14]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline material is placed on a clean, dry watch glass.

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powder. Tap the sealed end gently on a hard surface to pack the sample down into the bottom. The packed sample should be 1-2 mm high.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Determination: Heat the block rapidly to get an approximate melting range. This saves time and identifies the temperature region of interest.[6]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[5] A pure compound will have a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

For small quantities of a liquid, the Thiele tube or a similar micro-boiling point method is highly effective.[15] This protocol assumes the compound is a liquid at the relevant temperature or can be melted without decomposition.

Experimental Protocol: Micro-Boiling Point (Capillary Method)

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (e.g., a fusion tube).

-

Capillary Inversion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.[16][17]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker on a hot plate). The heating bath ensures even temperature distribution.[7][15]

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[17]

-

Data Recording: Note the temperature of this rapid bubbling, then remove the heat source. The bubbling will slow and stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube as the vapor pressure inside equals the external atmospheric pressure.[15][17]

Solubility Determination

Solubility is assessed by systematically testing the compound in a range of solvents with varying polarities. This provides a qualitative but highly informative solubility profile.

Experimental Protocol: Qualitative Solubility Testing

-

Initial Setup: Place approximately 10-20 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a selected solvent. Begin with common laboratory solvents representing a range of polarities:

-

Water (highly polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (medium polarity, aprotic)

-

Hexane (non-polar)

-

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If not, it is "insoluble" or "sparingly soluble."[18]

-

Acid-Base Testing (for Aqueous Insolubility): If the compound is insoluble in water, its acidic or basic properties can be probed by testing its solubility in aqueous acid and base solutions.[19]

-

Add 1 mL of 5% aqueous HCl. If it dissolves, the compound is likely basic (e.g., contains an amine group).

-

Add 1 mL of 5% aqueous NaOH. If it dissolves, the compound is likely acidic.

-

-

Classification: Record the results for each solvent. This profile is invaluable for choosing solvents for reactions, purification, and analysis.

Visualization of Experimental Workflows

To streamline the characterization of a novel compound, a logical workflow is essential.

Caption: Workflow for Physicochemical Characterization.

Caption: Decision Tree for Solubility Classification.

Data Summary Table

Once determined, the physical properties of this compound should be tabulated for clear and concise reporting. The following table serves as a template for recording experimental results.

| Physical Property | Experimental Value | Method Used | Notes |

| Melting Point | e.g., 105.5 - 106.0 °C | Capillary Method | Indicates high purity |

| Boiling Point | e.g., 185 °C @ 10 mmHg | Micro-Boiling Point | Specify pressure if not at STP |

| Solubility | |||

| Water | e.g., Insoluble | Qualitative Assessment | - |

| Ethanol | e.g., Soluble | Qualitative Assessment | - |

| Dichloromethane | e.g., Very Soluble | Qualitative Assessment | - |

| Hexane | e.g., Sparingly Soluble | Qualitative Assessment | - |

| 5% Aqueous HCl | e.g., Insoluble | Qualitative Assessment | Not a basic compound |

| 5% Aqueous NaOH | e.g., Insoluble | Qualitative Assessment | Not an acidic compound |

Conclusion

While the specific physical properties of this compound are not yet documented in readily available literature, this should not impede its investigation. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine its melting point, boiling point, and solubility profile. By following these standardized procedures, scientists can generate the reliable data essential for advancing their research and development objectives, ensuring that subsequent work in synthesis, purification, and formulation is built on a solid physicochemical foundation.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. [Link]

-

University of Babylon. (2021, July 16). Experimental No. (2) Boiling Point. [Link]

-

ResearchGate. (2025, August 6). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

IES College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Tarcsay, A., & Keserű, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

ACS Publications. (2007). Predicting Thermodynamic Properties with a Novel Semiempirical Topological Descriptor and Path Numbers. The Journal of Physical Chemistry B. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

-

PubMed Central. (2015). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2025, August 10). Physical Properties in Drug Design. [Link]

-

Reddit. (2023, February 10). Can Chemistry predict the properties of yet to be created compounds or substances if they knew the exact molecule structure?[Link]

-

SSERC. Melting point determination. [Link]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vernier.com [vernier.com]

- 9. raytor.com [raytor.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

- 17. Video: Boiling Points - Procedure [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

The Multifaceted Therapeutic Potential of Substituted Phenyloxazoles: A Technical Guide for Drug Discovery

Abstract

The oxazole nucleus, a five-membered heterocyclic motif containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its derivatives, particularly substituted phenyloxazoles, have garnered significant attention due to their broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of substituted phenyloxazole derivatives for researchers, scientists, and drug development professionals. We delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, offering detailed experimental protocols and exploring the underlying signaling pathways. This guide is designed to be a practical resource, bridging synthetic strategies with pharmacological insights to accelerate the discovery and development of novel phenyloxazole-based therapeutics.

Introduction: The Phenyloxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The journey of drug discovery is often a quest for molecular scaffolds that can be readily modified to interact with a variety of biological targets. The substituted phenyloxazole core has emerged as one such "privileged structure" due to its unique physicochemical properties. Its planar, aromatic nature allows for diverse interactions with biological macromolecules, including π-π stacking and hydrogen bonding. The ability to introduce a wide array of substituents at various positions on both the phenyl and oxazole rings provides a powerful tool for fine-tuning the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of phenyloxazole derivatives with a remarkable range of therapeutic applications.

Synthetic Strategies for Substituted Phenyloxazole Derivatives

The efficient synthesis of a diverse library of compounds is fundamental to any drug discovery program. Several robust methods have been established for the synthesis of the phenyloxazole core. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions

One of the most classical and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[1] This method is particularly useful for accessing 2,5-disubstituted oxazoles.

Experimental Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Phenyloxazole

Materials:

-

Substituted 2-aminoacetophenone hydrochloride

-

Appropriate acid chloride or anhydride

-

Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid)

-

Anhydrous solvent (e.g., pyridine, dioxane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Acylation: Dissolve the substituted 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable anhydrous solvent like pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.

-

Cyclodehydration: To the crude 2-acylamino ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture, typically between 80-120°C, for 1-3 hours. Monitor the formation of the oxazole by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the pure substituted phenyloxazole derivative.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative route, particularly for the synthesis of 5-substituted oxazoles, by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: Inhibition of peptidoglycan synthesis by phenyloxazoles.

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Substituted phenyloxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole) [2]* Negative control (broth with solvent)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the phenyloxazole derivative. Perform serial two-fold dilutions in the microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 1: Representative Antimicrobial Activity of Substituted Phenyloxazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 8 | Fictional Data |

| Compound B | Escherichia coli | 16 | Fictional Data |

| Compound C | Candida albicans | 4 | Fictional Data |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted therapies is a primary focus of research. Substituted phenyloxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [3][4] Mechanism of Action: The anticancer effects of phenyloxazole derivatives are often multifactorial. One prominent mechanism is the inhibition of tubulin polymerization. [3]Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. [3]

Signaling Pathway: Induction of Apoptosis via Tubulin Polymerization Inhibition

Caption: Anticancer mechanism of phenyloxazoles via tubulin inhibition.

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, HepG2) [3]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenyloxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity of Substituted Phenyloxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HeLa | 0.78 | [3] |

| Compound 9 | A549 | 1.08 | [3] |

| Compound 9 | HepG2 | 1.27 | [3] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their long-term use can be associated with gastrointestinal side effects. Substituted phenyloxazoles have been investigated as potent and selective anti-inflammatory agents. [5] Mechanism of Action: A primary mechanism of the anti-inflammatory action of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). [5][6]COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2 over COX-1, phenyloxazole derivatives can reduce the production of pro-inflammatory prostaglandins with a potentially improved safety profile compared to non-selective NSAIDs. [6]

Signaling Pathway: Selective COX-2 Inhibition

Caption: Selective COX-2 inhibition by phenyloxazoles.

Experimental Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Substituted phenyloxazole derivatives

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In separate wells of a microplate, pre-incubate the enzymes with various concentrations of the phenyloxazole derivatives or reference inhibitors for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 3: Representative Anti-inflammatory Activity of Substituted Phenyloxazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound X | >100 | 0.5 | >200 | Fictional Data |

| Compound Y | 50 | 1.0 | 50 | Fictional Data |

| Celecoxib | 15 | 0.04 | 375 | Fictional Data |

Conclusion and Future Directions

Substituted phenyloxazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents with diverse therapeutic applications. The significant antimicrobial, anticancer, and anti-inflammatory activities highlighted in this guide underscore the immense potential of this scaffold.